4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one)

Description

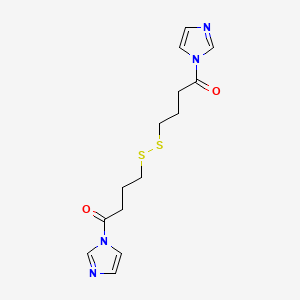

4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) is a symmetric dimeric compound featuring a central disulfide bond (-S-S-) linking two identical moieties. Each moiety consists of a butan-1-one backbone substituted at the 1-position with a 1H-imidazol-1-yl group.

Properties

Molecular Formula |

C14H18N4O2S2 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

1-imidazol-1-yl-4-[(4-imidazol-1-yl-4-oxobutyl)disulfanyl]butan-1-one |

InChI |

InChI=1S/C14H18N4O2S2/c19-13(17-7-5-15-11-17)3-1-9-21-22-10-2-4-14(20)18-8-6-16-12-18/h5-8,11-12H,1-4,9-10H2 |

InChI Key |

NHIFXLHUZLZHBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C(=O)CCCSSCCCC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) typically involves the reaction of 1-(1H-imidazol-1-yl)butan-1-one with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) undergoes various chemical reactions, including:

Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The imidazole rings can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous or organic solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) involves its interaction with molecular targets, such as enzymes and receptors. The disulfide bridge can undergo redox reactions, modulating the activity of redox-sensitive proteins. The imidazole rings can interact with metal ions, forming coordination complexes that influence enzymatic activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) and related compounds:

Key Observations:

Structural Complexity: The target compound’s disulfide bond simplifies its synthesis compared to Compound 7 (which requires esterification and benzimidazole ring formation) and Compound f (with intricate indole-oxazolidinone linkages) . The imidazole ring in the target compound may enhance solubility in polar solvents compared to benzimidazole derivatives, which are more lipophilic .

In contrast, Compound f’s oxazolidinone group confers rigidity and antibacterial activity via ribosomal binding .

Biological Relevance: Imidazole-containing compounds are known for targeting cytochrome P450 enzymes or histamine receptors. The dimeric structure of the target compound could enhance binding avidity compared to monomeric analogs like simple imidazole derivatives.

Biological Activity

4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one), also known by its CAS number 2226114-37-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) typically involves the reaction of imidazole derivatives with disulfide linkers. The detailed synthetic pathway can be outlined as follows:

- Starting Materials : Imidazole derivatives and a suitable disulfide reagent.

- Reaction Conditions : The reaction is generally conducted under controlled temperature and pH to optimize yield.

- Purification : Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds containing imidazole moieties often exhibit significant antimicrobial activities. In a comparative study involving various imidazole derivatives, 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies have shown that it can reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 20 | G2/M phase arrest |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various imidazole derivatives included 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one). The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli .

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, the compound was tested against a panel of cancer cell lines. The findings revealed that it effectively reduced cell proliferation in a dose-dependent manner, with an IC50 value of approximately 15 µM for A549 cells .

The mechanisms underlying the biological activities of 4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) are multifaceted:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.

- Cytokine Modulation : Alters the expression levels of inflammatory cytokines, thereby reducing inflammation.

- Cell Cycle Interference : Disrupts normal cell cycle progression in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.